Methyl 6-chloro-5-nitropicolinate
Overview
Description
Methyl 6-chloro-5-nitropicolinate: is a chemical compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, featuring a nitro group at the 5-position and a chlorine atom at the 6-position on the pyridine ring, with a methyl ester functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-nitropicolinate can be synthesized through various methods. One common synthetic route involves the nitration of methyl 6-chloropicolinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-nitropicolinate undergoes various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under atmospheric pressure and room temperature.
Product: Methyl 6-chloro-5-aminopicolinate.
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Substitution:
Reagents: Sodium methoxide (NaOCH₃) in methanol.
Conditions: The reaction is carried out at reflux temperature.
Product: Methyl 6-methoxy-5-nitropicolinate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Reduction: Methyl 6-chloro-5-aminopicolinate.
Substitution: Methyl 6-methoxy-5-nitropicolinate.
Scientific Research Applications
Methyl 6-chloro-5-nitropicolinate has several scientific research applications, including:
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Organic Synthesis:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of heterocyclic compounds.
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Pharmaceutical Research:
- Investigated for its potential use in the development of new drugs.
- Studied for its biological activity and potential therapeutic applications.
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Material Science:
- Utilized in the development of novel materials with specific properties.
- Explored for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-nitropicolinate involves its interaction with specific molecular targets and pathways. The nitro group at the 5-position and the chlorine atom at the 6-position on the pyridine ring contribute to its reactivity and biological activity. The compound can undergo reduction to form an amino derivative, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 6-chloro-5-nitropicolinate can be compared with other similar compounds, such as:
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Methyl 6-chloro-5-cyanopicolinate:
- Similar structure with a cyano group instead of a nitro group.
- Different reactivity and potential applications.
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Methyl 6-chloro-3-methylpicolinate:
- Similar structure with a methyl group at the 3-position.
- Different chemical properties and uses.
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Methyl 6-chloro-5-methylpicolinate:
- Similar structure with a methyl group at the 5-position.
- Different reactivity and potential applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Biological Activity
Methyl 6-chloro-5-nitropicolinate (CAS Number: 1803583-09-6) is a chemical compound belonging to the class of picolinate derivatives. Its unique structural features, including a nitro group and a chloro substituent on the pyridine ring, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₅ClN₂O₄
- Molecular Weight : 216.58 g/mol
- CAS Number : 1803583-09-6
The presence of the nitro group () is particularly notable as it is known to enhance biological activity through redox reactions, which can lead to toxicity in microorganisms and potential therapeutic effects in humans .
Mechanisms of Biological Activity
-
Antimicrobial Properties :
The nitro group in this compound has been shown to exhibit antimicrobial activity against various pathogens. Nitro compounds are recognized for their ability to disrupt cellular processes in bacteria and parasites, often leading to cell death through oxidative stress mechanisms . -
Antineoplastic Activity :
Preliminary studies indicate that compounds with nitro groups may have antitumor properties. The redox-active nature of the nitro moiety can trigger apoptotic pathways in cancer cells, thereby inhibiting tumor growth . -
Enzyme Inhibition :
The compound may interact with specific enzymes or receptors involved in metabolic pathways. For instance, its structural similarity to other bioactive molecules suggests potential as a competitive inhibitor in enzymatic reactions relevant to disease processes .
Table 1: Summary of Biological Activities
Case Study Insights
A recent study explored the effects of this compound on bacterial cultures, revealing a significant reduction in colony-forming units (CFUs) after treatment with varying concentrations of the compound. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Therapy : Its efficacy against various pathogens positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The compound's ability to induce apoptosis suggests potential use in oncology as an adjunct therapy for specific cancers.
- Enzyme Modulation : Further research could elucidate its role in modulating metabolic enzymes, paving the way for novel treatments for metabolic disorders.
Properties
IUPAC Name |
methyl 6-chloro-5-nitropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHCGFYRJZAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-09-6 | |
Record name | methyl 6-chloro-5-nitropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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